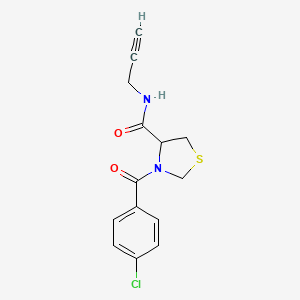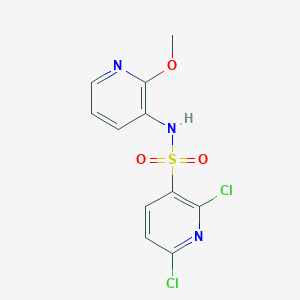![molecular formula C17H18N2O B7572919 [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, also known as MPMP, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl-pyridinyl-methanones and has been found to have interesting properties that make it a promising candidate for further research.
作用機序
The mechanism of action of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves binding to the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses and is found in the brain and other parts of the body. By binding to this receptor, this compound can modulate the activity of the receptor and affect the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which is involved in reward and motivation. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have interesting properties that make it a promising candidate for further research. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the experimental conditions, and further studies are needed to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use in the treatment of addiction and withdrawal. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. It has been found to have interesting properties that make it a promising candidate for further research. This compound has been shown to bind to the nicotinic acetylcholine receptor and affect the transmission of nerve impulses. It has also been found to have a variety of biochemical and physiological effects, including enhancing the release of dopamine in the brain and having anxiolytic and antidepressant effects. While there are limitations to the use of this compound in lab experiments, there are several future directions for research on this compound, particularly in the areas of neurological disorders and addiction.
合成法
The synthesis of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2-bromo-1-(2-methylphenyl)ethanone to 2-(2-methylphenyl)acetic acid by hydrolysis. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with pyridine to give the final product, this compound.
科学的研究の応用
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting properties that make it a promising candidate for further research. This compound has been shown to bind to the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, including learning and memory.
特性
IUPAC Name |
[3-(2-methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-2-3-5-16(13)15-8-11-19(12-15)17(20)14-6-9-18-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAIGCBIPHQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)



![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)

![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)